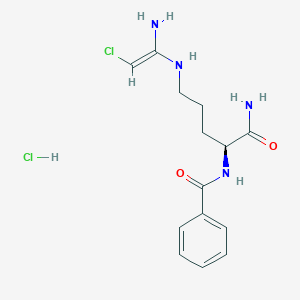
(S)-N-(1-Amino-5-((1-amino-2-chlorovinyl)amino)-1-oxopentan-2-yl)benzamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-N-(1-Amino-5-((1-amino-2-chlorovinyl)amino)-1-oxopentan-2-yl)benzamide hydrochloride is a synthetic organic compound. It is characterized by its complex structure, which includes an amino group, a chlorovinyl group, and a benzamide moiety. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N-(1-Amino-5-((1-amino-2-chlorovinyl)amino)-1-oxopentan-2-yl)benzamide hydrochloride typically involves multiple steps:
Formation of the Amino Group:
Chlorovinyl Group Addition: The chlorovinyl group is usually introduced via a halogenation reaction.
Benzamide Formation: The benzamide moiety is formed through an amidation reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amino groups.
Reduction: Reduction reactions can occur, especially at the chlorovinyl group.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield nitro derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for more complex molecules. Its unique structure allows for various chemical modifications.
Biology
In biological research, it may be studied for its potential interactions with biological molecules, such as proteins or nucleic acids.
Medicine
In medicine, the compound could be investigated for its potential therapeutic properties, such as anti-cancer or anti-inflammatory effects.
Industry
In industry, it might be used in the synthesis of pharmaceuticals or as an intermediate in the production of other chemicals.
Mechanism of Action
The mechanism of action of (S)-N-(1-Amino-5-((1-amino-2-chlorovinyl)amino)-1-oxopentan-2-yl)benzamide hydrochloride would involve its interaction with specific molecular targets. These could include enzymes, receptors, or other proteins. The pathways involved would depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- (S)-N-(1-Amino-5-((1-amino-2-chlorovinyl)amino)-1-oxopentan-2-yl)benzamide
- (S)-N-(1-Amino-5-((1-amino-2-bromovinyl)amino)-1-oxopentan-2-yl)benzamide
Uniqueness
The uniqueness of (S)-N-(1-Amino-5-((1-amino-2-chlorovinyl)amino)-1-oxopentan-2-yl)benzamide hydrochloride lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C14H20Cl2N4O2 |
|---|---|
Molecular Weight |
347.2 g/mol |
IUPAC Name |
N-[(2S)-1-amino-5-[[(E)-1-amino-2-chloroethenyl]amino]-1-oxopentan-2-yl]benzamide;hydrochloride |
InChI |
InChI=1S/C14H19ClN4O2.ClH/c15-9-12(16)18-8-4-7-11(13(17)20)19-14(21)10-5-2-1-3-6-10;/h1-3,5-6,9,11,18H,4,7-8,16H2,(H2,17,20)(H,19,21);1H/b12-9+;/t11-;/m0./s1 |
InChI Key |
LJUDHPBWNFJRNA-QULHNDSRSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)N[C@@H](CCCN/C(=C/Cl)/N)C(=O)N.Cl |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC(CCCNC(=CCl)N)C(=O)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


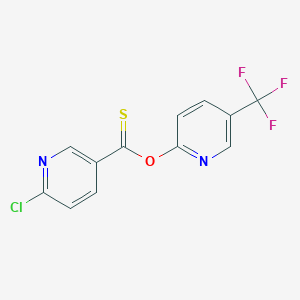
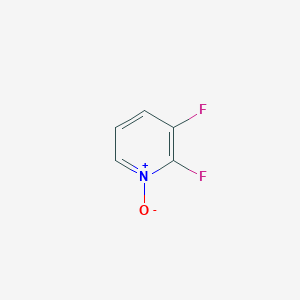
![8-(Benzyloxy)-6-bromoimidazo[1,2-a]pyrazine](/img/structure/B12850870.png)
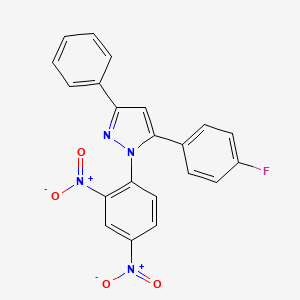
![1-[3-(Diethylamino)propyl]-2,3,5,6,7,8-hexahydro-4(1H)-quinolinone](/img/structure/B12850895.png)

![tert-Butyl (1R,4R)-6-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B12850914.png)
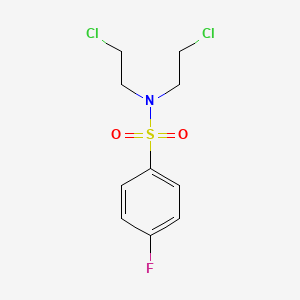
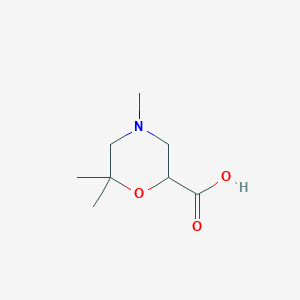
![6-Methoxythiazolo[5,4-b]pyridine](/img/structure/B12850925.png)
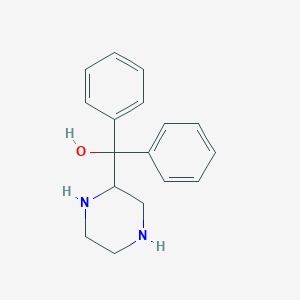
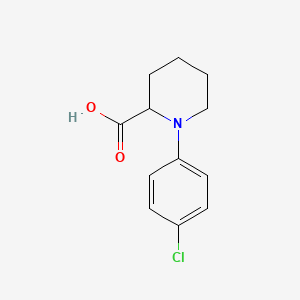
![2-[(4-Chloro-3-fluoroanilino)methylidene]-4,4,4-trifluoro-1-(2-thienyl)butane-1,3-dione](/img/structure/B12850929.png)

